molecular formula C7H12ClN5O B14512181 6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine CAS No. 62915-25-7

6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B14512181
CAS No.: 62915-25-7
M. Wt: 217.66 g/mol
InChI Key: LOKQXPKYYWRSKX-UHFFFAOYSA-N
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Description

6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives Triazines are a group of nitrogen-containing heterocycles that have significant applications in various fields, including agriculture, pharmaceuticals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-chloroethanol with a triazine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as potassium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The final product is typically purified through distillation or recrystallization to remove any impurities and achieve the desired specifications .

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield the corresponding amine derivative, while oxidation might produce an aldehyde or carboxylic acid .

Scientific Research Applications

6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets and pathways. The chloroethoxy group can undergo nucleophilic substitution, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Chloroethoxy)-N~2~,N~4~-dimethyl-1,3,5-triazine-2,4-diamine is unique due to its specific combination of functional groups and the triazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Properties

CAS No.

62915-25-7

Molecular Formula

C7H12ClN5O

Molecular Weight

217.66 g/mol

IUPAC Name

6-(2-chloroethoxy)-2-N,4-N-dimethyl-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C7H12ClN5O/c1-9-5-11-6(10-2)13-7(12-5)14-4-3-8/h3-4H2,1-2H3,(H2,9,10,11,12,13)

InChI Key

LOKQXPKYYWRSKX-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC(=NC(=N1)OCCCl)NC

Origin of Product

United States

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